molecular formula C8H8Cl2N2 B14867484 5,7-Dichloro-1,2,3,4-tetrahydro-1,6-naphthyridine

5,7-Dichloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B14867484
M. Wt: 203.07 g/mol
InChI Key: HZGJYDXVWVXYRM-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a fused-ring system with two chlorine atoms at the 5 and 7 positions, and a tetrahydro configuration, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

5,7-Dichloro-1,2,3,4-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and tetrahydro configuration, which contribute to its distinct chemical reactivity and biological activities. Its chlorine atoms at the 5 and 7 positions make it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h4,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGJYDXVWVXYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C(C=C2NC1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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